molecular formula C11H20N2O B13210141 N-(4-methylpiperidin-3-yl)cyclobutanecarboxamide

N-(4-methylpiperidin-3-yl)cyclobutanecarboxamide

Cat. No.: B13210141
M. Wt: 196.29 g/mol
InChI Key: RDUPWQZPWMOCPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpiperidin-3-yl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpiperidin-3-yl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methylpiperidin-3-yl)cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylpiperidin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylpiperidin-3-yl)cyclopentanecarboxamide
  • N-(4-methylpiperidin-3-yl)cyclohexanecarboxamide
  • N-(4-methylpiperidin-3-yl)cycloheptanecarboxamide

Uniqueness

N-(4-methylpiperidin-3-yl)cyclobutanecarboxamide is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and physical properties compared to its analogs with larger ring systems. This uniqueness can influence its reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

N-(4-methylpiperidin-3-yl)cyclobutanecarboxamide

InChI

InChI=1S/C11H20N2O/c1-8-5-6-12-7-10(8)13-11(14)9-3-2-4-9/h8-10,12H,2-7H2,1H3,(H,13,14)

InChI Key

RDUPWQZPWMOCPD-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1NC(=O)C2CCC2

Origin of Product

United States

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